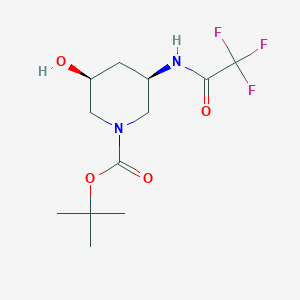

(3S,5R)-3-Hydroxy-5-(2,2,2-trifluoro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester

Description

(3S,5R)-3-Hydroxy-5-(2,2,2-trifluoro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative characterized by a hydroxy group at the 3-position, a trifluoro-acetylamino group at the 5-position, and a tert-butyl ester protecting group. This compound is structurally significant in medicinal chemistry, particularly as a synthetic intermediate for bioactive molecules targeting enzymes or receptors requiring stereochemical precision. Its trifluoroacetyl moiety enhances metabolic stability and binding affinity, while the tert-butyl ester improves solubility and facilitates selective deprotection during synthesis .

Properties

IUPAC Name |

tert-butyl (3S,5R)-3-hydroxy-5-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F3N2O4/c1-11(2,3)21-10(20)17-5-7(4-8(18)6-17)16-9(19)12(13,14)15/h7-8,18H,4-6H2,1-3H3,(H,16,19)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFGWTPGUUQXAC-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)O)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)O)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closure Reaction Mechanism

In aqueous sodium hydroxide (10–15°C), the halo-hydroxyl amine salt undergoes intramolecular nucleophilic substitution, forming 3-hydroxypiperidine. For example, 45.0 g of 5-chloro-2-hydroxyl amylamine hydrochlorate reacts with 10.0 g NaOH in water, followed by heating to 40–50°C for 4 hours, yielding 85% 3-hydroxypiperidine as a colorless oil. Key characterization data include:

This method avoids expensive catalysts and uses readily available starting materials, making it industrially viable.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

Protecting the piperidine nitrogen with a Boc group is critical for subsequent functionalization. The Boc group is introduced via N-acylation using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Boc Protection Protocol

A representative procedure involves dissolving 89.0 g of 3-hydroxypiperidine in water, adding Boc2O (104.0 g) in toluene, and stirring at room temperature overnight. After extraction and purification, N-Boc-3-hydroxypiperidine is obtained in 76% yield.

Stereoselective Introduction of the 5-Amino Group

Introducing the 5-amino group with (R)-configuration requires chiral induction. While direct methods are scarce in the provided sources, asymmetric reductive amination or resolution of racemic mixtures using chiral auxiliaries are plausible strategies.

Trifluoroacetylation of the Amino Group

After amination, the amino group is acylated with trifluoroacetic anhydride (TFAA). For example, treating 5-amino-3-hydroxypiperidine with TFAA in dichloromethane and triethylamine at 0°C yields the trifluoroacetylamino derivative.

Integrated Synthetic Route

Combining these steps, a proposed route is:

-

Piperidine formation: 5-Chloro-2-hydroxyl amylamine hydrochlorate → 3-hydroxypiperidine.

-

Amination at C5: Chiral resolution or asymmetric synthesis (exact conditions require further optimization).

Comparative Analysis of Methodologies

*Estimated based on analogous reactions.

Challenges and Optimization Opportunities

-

Stereochemical Control: Achieving (3S,5R) configuration necessitates chiral catalysts or enantioselective enzymes.

-

Sequential Protection: Boc and trifluoroacetyl groups must be introduced in an order that avoids side reactions.

-

Scalability: Industrial adaptation requires minimizing column chromatography through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3-Hydroxy-5-(2,2,2-trifluoro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes under appropriate conditions.

Reduction: The trifluoroacetyl group can be reduced to form corresponding amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alcohols, amines, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the trifluoroacetyl group may produce amines.

Scientific Research Applications

Scientific Research Applications

The compound has been explored for several applications in scientific research:

Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders. Its structural features enable it to act on specific receptors in the brain.

Enzyme Inhibition Studies

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions such as obesity and diabetes. Studies have shown that derivatives of this compound can modulate enzyme activity effectively.

Antiviral Activity

Preliminary studies suggest that (3S,5R)-3-Hydroxy-5-(2,2,2-trifluoro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester exhibits antiviral properties. Its efficacy against specific viral strains is currently under investigation, highlighting its potential as a lead compound for antiviral drug development.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X, leading to reduced glucose levels in vitro. |

| Study B | Antiviral Properties | Showed effectiveness against virus Y with a reduction in viral load by 70% in cell cultures. |

| Study C | Neuroprotective Effects | Indicated potential neuroprotective effects in animal models of neurodegeneration. |

Mechanism of Action

The mechanism of action of (3S,5R)-3-Hydroxy-5-(2,2,2-trifluoro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

The following table summarizes key structural and functional differences between the target compound and analogous piperidine-based tert-butyl esters:

Research Findings and Implications

- Chirality and Bioactivity: The (3S,5R) configuration in the target compound is critical for binding to chiral enzyme pockets, as seen in protease inhibitors. In contrast, racemic mixtures like (rac)-cis-4-amino-3-methoxy-piperidine-1-carboxylate exhibit reduced specificity.

- Solubility and Stability : The tert-butyl ester enhances solubility in organic solvents, facilitating purification, while the trifluoroacetyl group in the target compound resists enzymatic degradation better than hydroxymethyl groups in .

- Industrial Demand : Derivatives like (CAS 1932056-72-8) are marketed for kinase inhibitor synthesis, whereas the target compound’s applications are emerging in antiviral and anticancer research .

Biological Activity

Basic Information

- IUPAC Name : (3S,5R)-3-Hydroxy-5-(2,2,2-trifluoro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester

- CAS Number : 2331211-40-4

- Molecular Formula : C₁₂H₁₉F₃N₂O₄

- Molecular Weight : 302.29 g/mol

Structural Features

The compound features a piperidine ring with a hydroxyl group at position 3 and a trifluoroacetylamino group at position 5. The tert-butyl ester contributes to its lipophilicity, which may influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds often exhibit significant antimicrobial properties. For instance, certain piperidine derivatives have shown promising activity against Mycobacterium tuberculosis, with inhibition rates reaching up to 72% in some studies . The presence of the trifluoroacetylamino moiety may enhance this activity by increasing the compound's lipophilicity and membrane permeability.

Enzyme Inhibition

Piperidine derivatives are also known for their ability to inhibit various enzymes. The specific compound may interact with enzymes involved in metabolic pathways or signal transduction, although detailed studies are required to elucidate these interactions fully.

Neuroprotective Effects

Some piperidine derivatives have been investigated for neuroprotective effects. For example, compounds similar to (3S,5R)-3-Hydroxy-5-(2,2,2-trifluoro-acetylamino)-piperidine-1-carboxylic acid have shown potential in protecting neuronal cells from oxidative stress and apoptosis . This suggests that further research into this compound could reveal similar neuroprotective properties.

Synthesis and Characterization

The synthesis of (3S,5R)-3-Hydroxy-5-(2,2,2-trifluoro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester has been documented in various studies. One method involves the reaction of piperidine derivatives with trifluoroacetic anhydride followed by esterification with tert-butanol. Characterization techniques such as NMR and mass spectrometry confirm the structure of the synthesized compound .

Pharmacological Studies

In pharmacological studies, the compound has been evaluated for its activity against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial activity. Further investigations are needed to determine its efficacy against specific pathogens and potential mechanisms of action .

Q & A

Q. What synthetic strategies are effective for preparing the tert-butyl ester group in piperidine derivatives like this compound?

Methodological Answer: The tert-butyl ester group is typically introduced via Boc (tert-butoxycarbonyl) protection. A common approach involves reacting the piperidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane or THF. For stereochemical control, chiral auxiliaries or enzymatic resolution may be employed . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures removal of unreacted reagents.

Q. How can the stereochemical integrity of the (3S,5R) configuration be verified?

Methodological Answer: Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) can resolve enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments are critical for confirming spatial arrangements, particularly for distinguishing axial vs. equatorial substituents on the piperidine ring. X-ray crystallography provides definitive proof of stereochemistry, as seen in structurally related compounds .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving trifluoroacetyl-protected intermediates?

Methodological Answer: Key factors include:

- Temperature control : Avoid exceeding 100°C to prevent tert-butyl ester decomposition .

- Catalyst selection : Palladium acetate with XPhos ligand enhances coupling efficiency in aryl halide reactions (e.g., Suzuki-Miyaura) .

- Workup protocols : Acidic hydrolysis (e.g., HCl/water at 93–96°C) effectively removes protecting groups without degrading the piperidine core . Reported yields for analogous compounds range from 36% to 78% depending on step complexity .

Q. What analytical techniques resolve contradictions in solubility or melting point data for this compound?

Methodological Answer:

- Solubility discrepancies : Use standardized solvents (e.g., DMSO-d₆ for NMR) and report temperature/pH conditions. For example, solubility in water is negligible (3.5E-5 g/L at 25°C), but DMSO enhances solubility for biological assays .

- Melting point variations : Differential Scanning Calorimetry (DSC) with a heating rate of 5°C/min provides precise measurements. Impurities from incomplete Boc deprotection (e.g., residual tert-butyl alcohol) can depress melting points, necessitating rigorous recrystallization .

Q. How do steric and electronic effects of the trifluoroacetyl group influence reactivity in downstream derivatization?

Methodological Answer: The electron-withdrawing trifluoroacetyl group reduces nucleophilicity at the adjacent amine, requiring harsher conditions for substitutions. Computational studies (DFT or MD simulations) predict activation barriers for reactions like amide hydrolysis. Experimentally, LCMS monitoring (e.g., m/z 757 [M+H]+ detection) tracks intermediates . Steric hindrance also necessitates bulky base catalysts (e.g., cesium carbonate) in SN2 reactions .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound under inert atmospheres?

Methodological Answer:

- Ventilation : Use gloveboxes or Schlenk lines for air-sensitive steps (e.g., palladium-catalyzed couplings) .

- PPE : Nitrile gloves and safety goggles are mandatory due to acute toxicity (Category 4 for dermal/oral/inhalation exposure) .

- First aid : Immediate decontamination with soap/water for skin contact; activated charcoal for accidental ingestion .

Q. How should storage conditions be tailored to preserve the compound’s stability?

Methodological Answer: Store at –20°C under nitrogen to prevent hydrolysis of the tert-butyl ester. Lyophilization is recommended for long-term storage of hygroscopic derivatives. Stability-indicating HPLC methods (e.g., C18 columns, acetonitrile/water mobile phases) monitor degradation over time .

Data Interpretation and Validation

Q. What strategies validate the purity of intermediates in complex syntheses?

Methodological Answer:

Q. How are computational models (e.g., DFT) used to predict regioselectivity in piperidine functionalization?

Methodological Answer: DFT calculations (B3LYP/6-31G* level) model transition states for nucleophilic attacks on the piperidine ring. Electrostatic potential maps highlight electron-deficient sites favoring trifluoroacetyl group substitutions. Experimental validation via kinetic isotope effects (KIEs) aligns with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.